molecular formula C12H16N2O4 B8058816 6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid

6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid

Cat. No.: B8058816
M. Wt: 252.27 g/mol
InChI Key: XZOGQSGYQNEONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. The process begins with the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions. This reaction forms the Boc-protected amino acid .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including 6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid, is carried out using similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid is unique due to its specific structure, which combines the nicotinic acid backbone with a Boc-protected amino group. This combination provides stability and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-5-9(13-6-8(7)10(15)16)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOGQSGYQNEONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.